2-(2-Chloroethyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H9ClO . It has a molecular weight of 132.59 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It appears as a liquid .
Molecular Structure Analysis
The InChI code for 2-(2-Chloroethyl)cyclobutan-1-one is1S/C6H9ClO/c7-4-3-5-1-2-6(5)8/h5H,1-4H2
. This indicates that the molecule consists of a cyclobutanone ring with a 2-chloroethyl group attached . Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Chloroethyl)cyclobutan-1-one are not available, cyclobutanones are known to undergo various reactions. For instance, they can participate in Diels-Alder cycloadditions , and can be converted into cyclopropyl derivatives .Scientific Research Applications
I have conducted a search for the scientific research applications of “2-(2-Chloroethyl)cyclobutan-1-one”, but unfortunately, the available online information is limited and does not provide a detailed analysis of unique applications in various fields. The search results mostly consist of product listings and purchasing information for pharmaceutical testing and reference standards .
Mechanism of Action
2-(2-Chloroethyl)cyclobutan-1-one
is a cyclobutane derivative . Cyclobutanes are found in a variety of natural products and pharmaceuticals, and they often exhibit diverse biological activities . The [2 + 2] cycloaddition is a common method for synthesizing cyclobutanes .
The compound contains a chloroethyl group, which could potentially undergo nucleophilic substitution reactions. It also contains a cyclobutanone group, which is a type of cyclic ketone. Ketones are often involved in various biochemical reactions, including redox reactions and reactions with nucleophiles.
The pharmacokinetics of a compound depend on its physical and chemical properties, such as its solubility, stability, and reactivity. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME). For example, the compound’s solubility can affect its absorption and distribution, while its reactivity can influence its metabolism and excretion .
The molecular and cellular effects of a compound depend on its interactions with biological targets. These could include proteins, nucleic acids, or other biomolecules. The compound’s effects could also depend on its concentration, the cell type, and the presence of other molecules .
Environmental factors
, such as temperature, pH, and the presence of other chemicals, can influence a compound’s action, efficacy, and stability. For example, high temperatures or extreme pH values could cause the compound to degrade, reducing its efficacy .
properties
IUPAC Name |
2-(2-chloroethyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-4-3-5-1-2-6(5)8/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNAGPRPSGQQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.